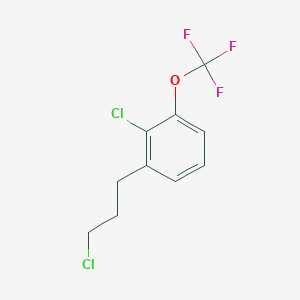
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene is an organic compound with the molecular formula C10H9Cl2F3O It is a derivative of benzene, characterized by the presence of chloro, chloropropyl, and trifluoromethoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene typically involves the following steps:
Starting Material: The synthesis begins with a benzene derivative that has a trifluoromethoxy group attached.
Chlorination: The benzene ring is chlorinated to introduce the chloro group at the desired position.
Propylation: A propyl group is introduced through a Friedel-Crafts alkylation reaction, using a chloropropane derivative as the alkylating agent.
Final Chlorination:
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination and alkylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pressure, and catalysts, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation to form corresponding alcohols or ketones.
Reduction Reactions: Reduction can lead to the formation of corresponding hydrocarbons.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.
Major Products
Substitution: Products include derivatives with different functional groups replacing the chloro groups.
Oxidation: Products include alcohols and ketones.
Reduction: Products include hydrocarbons with reduced functional groups.
Scientific Research Applications
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene involves its interaction with molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-Chloro-2-(3-chloropropyl)-3-(trifluoromethoxy)benzene
- 1-Chloro-2-(3-chloropropyl)-5-(trifluoromethoxy)benzene
Comparison
1-Chloro-2-(3-chloropropyl)-6-(trifluoromethoxy)benzene is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications where others may not be as effective.
Properties
Molecular Formula |
C10H9Cl2F3O |
|---|---|
Molecular Weight |
273.08 g/mol |
IUPAC Name |
2-chloro-1-(3-chloropropyl)-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C10H9Cl2F3O/c11-6-2-4-7-3-1-5-8(9(7)12)16-10(13,14)15/h1,3,5H,2,4,6H2 |
InChI Key |
NRXBHTDCBUTFOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)OC(F)(F)F)Cl)CCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















